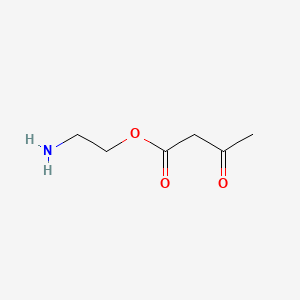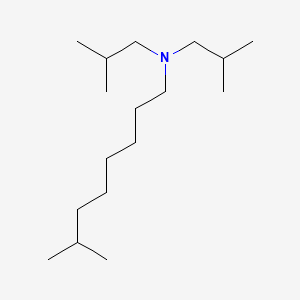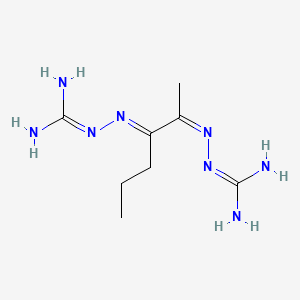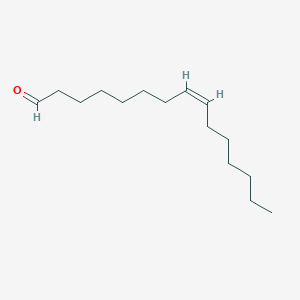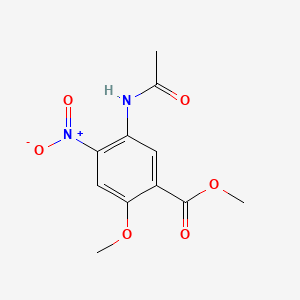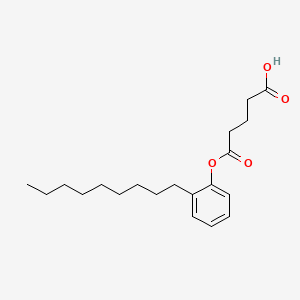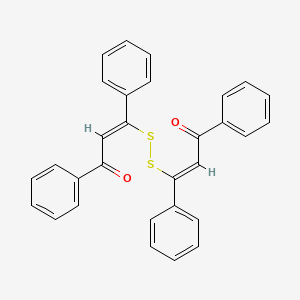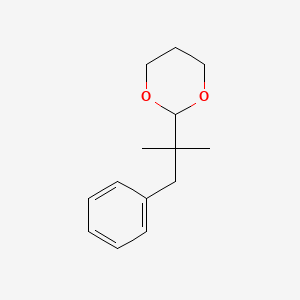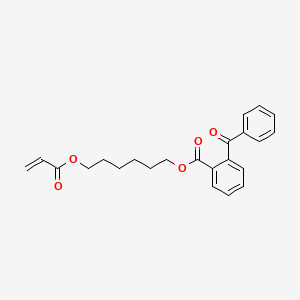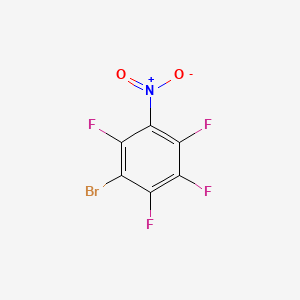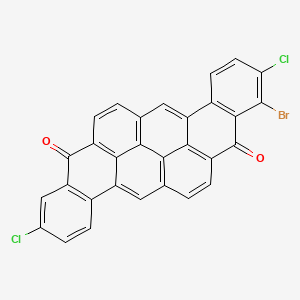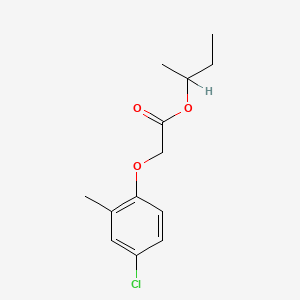
1-Methylpropyl (4-chloro-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpropyl (4-chloro-2-methylphenoxy)acetate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chloro-2-methylphenoxyacetic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4-chloro-2-methylphenoxyacetic acid and 1-methylpropanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylpropyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound acts as an auxin mimic, disrupting the normal growth processes of plants. It binds to auxin receptors, leading to uncontrolled growth and eventually plant death . The pathways involved include the modulation of gene expression and interference with cellular processes essential for plant growth .
Comparación Con Compuestos Similares
1-Methylpropyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds such as:
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar auxin-mimicking properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action but differing in its chemical structure and spectrum of activity.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Conclusion
This compound is a versatile compound with significant applications in agriculture, pharmaceuticals, and scientific research. Its unique chemical structure and reactivity make it a valuable tool in various fields, contributing to advancements in both industrial and academic settings.
Propiedades
Número CAS |
67829-78-1 |
|---|---|
Fórmula molecular |
C13H17ClO3 |
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
butan-2-yl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C13H17ClO3/c1-4-10(3)17-13(15)8-16-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3 |
Clave InChI |
LWONKMHYBQQECY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


